2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions of temperature and pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its unique structure and biological activity.
Biological Studies: The compound is used to investigate cellular pathways and molecular interactions.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound shares a similar amino group and carboxamide functionality but differs in its core structure.
4-methoxyphenylacetic acid: While not structurally identical, this compound is used in similar research contexts due to its functional groups.
Uniqueness
The uniqueness of 2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its pyrroloquinoxaline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C26H23N5O2 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H23N5O2/c1-3-33-19-14-10-17(11-15-19)28-26(32)22-23-25(30-21-7-5-4-6-20(21)29-23)31(24(22)27)18-12-8-16(2)9-13-18/h4-15H,3,27H2,1-2H3,(H,28,32) |
InChI Key |
RYXAKYXRCLHMIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)C)N |
Origin of Product |
United States |
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